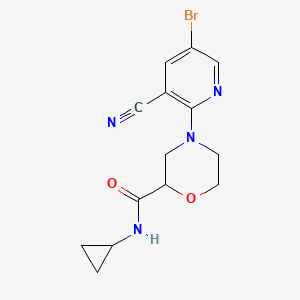
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The cyanide group is introduced through a nucleophilic substitution reaction. The morpholine ring is then formed through a cyclization reaction, and the carboxamide group is added via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide, while reduction of the cyanide group may produce an aminopyridine derivative.
Aplicaciones Científicas De Investigación
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and cyanide group may interact with enzymes or receptors, modulating their activity. The morpholine carboxamide moiety can enhance the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxypyridine: A brominated pyridine derivative with similar reactivity.
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide: A structurally related compound with different functional groups.
Uniqueness
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H15BrN4O2 |
|---|---|
Peso molecular |
351.20 g/mol |
Nombre IUPAC |
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c15-10-5-9(6-16)13(17-7-10)19-3-4-21-12(8-19)14(20)18-11-1-2-11/h5,7,11-12H,1-4,8H2,(H,18,20) |
Clave InChI |
NMRMHXRGDNIFPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269553.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B12269563.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12269565.png)
![N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12269567.png)
![Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate](/img/structure/B12269581.png)
![4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12269582.png)
![1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B12269585.png)
![4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline](/img/structure/B12269591.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12269593.png)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269599.png)
![3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12269617.png)
![N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12269623.png)
![2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12269628.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
